N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the tert-butyl group and the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl acrylamide: Another compound with a tert-butyl group, used in polymer chemistry.
Indole derivatives: Compounds with similar biological activity and applications in medicinal chemistry.
Uniqueness
N-TERT-BUTYL-2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its pyrido[2,3-d]pyrimidine core and sulfanylacetamide moiety provide a distinct chemical profile that can be leveraged for various research purposes.
Properties
IUPAC Name |
N-tert-butyl-2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-7-8-11-9-19-15-13(16(24)22(6)17(25)21(15)5)14(11)26-10-12(23)20-18(2,3)4/h9H,7-8,10H2,1-6H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZMPRVEVEFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)NC(C)(C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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